3-Fluoropiperidin-4-ol
Overview
Description
3-Fluoropiperidin-4-ol is a fluorinated piperidine derivative that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential applications. The compound is characterized by the presence of a fluorine atom at the third position and a hydroxyl group at the fourth position on the piperidine ring. This structural modification imparts distinct physicochemical properties, making it a valuable building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The enantioselective synthesis of 3-Fluoropiperidin-4-ol involves several key steps. One of the most efficient methods reported involves the use of cinchona alkaloid-derived catalysts for the enantioselective fluorination of piperidinols. The reaction typically proceeds under mild conditions, with the fluorination step being followed by reduction and crystallization to obtain enantiopure material .
Fluorination: The fluorination reaction is carried out using a cinchona alkaloid-derived catalyst in the presence of a fluorinating agent such as (PhSO2)2NF in tetrahydrofuran (THF) at 0°C for 24 hours.
Reduction: The resulting fluorinated intermediate is then reduced using sodium borohydride (NaBH4) in methanol at 0°C for 2 hours.
Crystallization: The final product is obtained through crystallization, yielding enantiopure this compound
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluorinated piperidine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Formation of 3-fluoropiperidin-4-one.
Reduction: Formation of 3-fluoropiperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3-Fluoropiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Fluoropiperidin-4-ol is primarily related to its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in improved pharmacokinetic properties and increased potency of the derived pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
3-Chloropiperidin-4-ol: Similar structure with a chlorine atom instead of fluorine.
3-Bromopiperidin-4-ol: Contains a bromine atom at the third position.
3-Iodopiperidin-4-ol: Features an iodine atom at the third position.
Uniqueness
3-Fluoropiperidin-4-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and bioavailability, making it a preferred choice in drug design and development .
Properties
IUPAC Name |
3-fluoropiperidin-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSUXEBLJMWFSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314430 | |
Record name | 3-Fluoro-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373604-29-6 | |
Record name | 3-Fluoro-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373604-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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